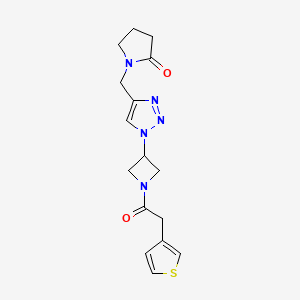

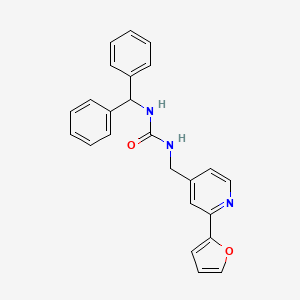

![molecular formula C9H11N3O2S2 B2551245 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-26-1](/img/structure/B2551245.png)

6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step chemical reactions. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a precursor compound using NaBH4 . This suggests that the synthesis of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole might also involve a reduction step or other similar reactions to introduce the tert-butylsulfanyl and nitro groups onto the imidazo[2,1-b][1,3]thiazole scaffold.

Molecular Structure Analysis

The molecular structures of thiazole derivatives are often characterized by X-ray crystallography. The paper on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveals that the molecules associate via hydrogen-bonded dimers . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine shows intermolecular hydrogen bonds and a three-dimensional network stabilized by π...π contacts . These findings suggest that 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole may also exhibit significant intermolecular interactions, which could influence its crystalline properties and stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole are not directly reported, the properties of similar compounds can be indicative. For instance, the crystal structure and hydrogen bonding patterns can affect the melting point, solubility, and stability of the compound . The presence of iodine atoms in the compound discussed in paper suggests high molecular weight and density, which could also be relevant for the compound of interest if it contains heavy substituents.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial and antitubercular activities. For instance, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles have been explored as potential backups to antitubercular drugs like pretomanid, with some compounds showing activity against tuberculosis and kinetoplastid diseases. Notably, these compounds demonstrated interesting activity against Chagas disease, although they were inactive against leishmaniasis (Thompson et al., 2017). Another study reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, highlighting the antitubercular activity of these compounds, with some showing lower minimum inhibitory concentration (MIC) values than standard drugs (Ramprasad et al., 2016).

Synthesis Methodologies

The synthesis of imidazo[2,1-b][1,3]thiazoles and their derivatives has been a subject of interest due to their potential applications. Research efforts have led to the development of facile and efficient synthesis methods. For example, ionic liquid-promoted one-pot synthesis has been utilized for creating thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, providing a straightforward approach to these complex molecules (Ramprasad et al., 2016).

Potential Therapeutic Applications

Several studies have investigated the therapeutic applications of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds synthesized from 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole and keto esters exhibited potent antimicrobial activities against candida strains and showed promise as anti-infectious agents (Juspin et al., 2010). Additionally, 6-phenylimidazo[2,1-b]thiazole derivatives were identified as a new type of FLT3 inhibitors, highlighting their potential as anticancer agents, particularly in the treatment of acute myeloid leukemia (AML) (Lin et al., 2015).

Mechanism of Action

Mode of Action

Imidazole and thiazole derivatives are known to interact with their targets leading to various biological effects .

Biochemical Pathways

Imidazole and thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

In silico admet predictions are often used to predict the pharmacokinetic properties of new compounds .

Result of Action

Imidazole and thiazole derivatives are known to have various effects at the molecular and cellular level, contributing to their diverse biological activities .

Future Directions

Thiazoles are a significant class of organic medicinal compounds and are used as starting materials for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Future research could focus on the development of more potent and specific analogs of thiazole-based compounds for various biological targets .

properties

IUPAC Name |

6-tert-butylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-9(2,3)16-6-7(12(13)14)11-4-5-15-8(11)10-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPUNIIFGKKYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

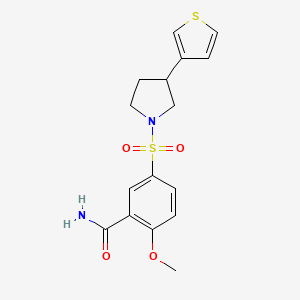

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)